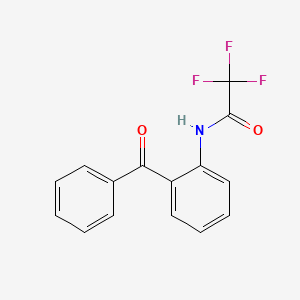
2-Cyclohexylidenebutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylidenebutanedioic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a cyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidenebutanedioic acid typically involves the reaction of cyclohexanone with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidenebutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexylbutanedioic acid, and various substituted cyclohexylidenebutanedioic acids.
Scientific Research Applications
2-Cyclohexylidenebutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenebutanedioic acid involves its interaction with specific molecular targets. The cyclohexylidene group can interact with enzymes and receptors, altering their activity. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-Cyclohexylidenebutanedioic acid.
Butanedioic acid: The parent compound from which this compound is derived.
Cyclohexylbutanedioic acid: A reduced form of the compound.
Uniqueness
This compound is unique due to its cyclohexylidene group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
3283-27-0 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-cyclohexylidenebutanedioic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H2,(H,11,12)(H,13,14) |
InChI Key |
OYFNXVPCXAXJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC(=O)O)C(=O)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


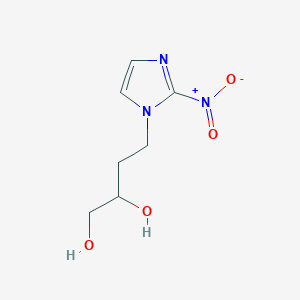
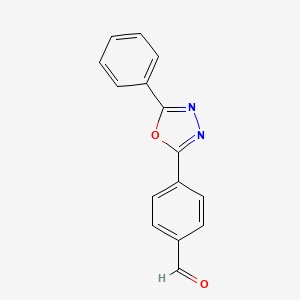
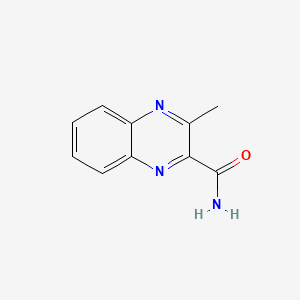
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
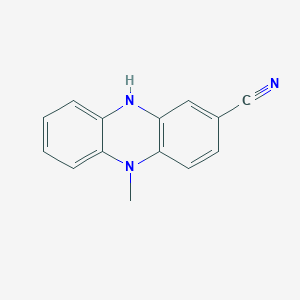
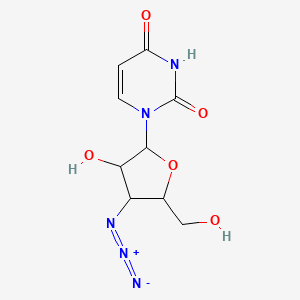

![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
